molecular formula C26H52NO6P B1141823 C8 Ceramide-1-phosphate CAS No. 887353-95-9

C8 Ceramide-1-phosphate

Cat. No.: B1141823
CAS No.: 887353-95-9
M. Wt: 505.7 g/mol
InChI Key: VSSNYUXSRXINIP-UHFFFAOYSA-N
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Description

C8 Ceramide-1-phosphate is a synthetic short-chain ceramide, specifically N-octanoyl-ceramide-1-phosphate. Ceramides are a class of sphingolipids that play crucial roles in cell signaling processes, including the regulation of cell proliferation, differentiation, and apoptosis. Ceramide-1-phosphate, in particular, is known for its mitogenic and prosurvival properties, as well as its role in inflammatory responses .

Mechanism of Action

Target of Action

C8 Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in cell signaling processes . The primary targets of C1P are intracellular and plasma membrane receptors that are coupled to Gi proteins . C1P is known to stimulate DNA synthesis and cell division in fibroblasts . It also acts as a negative regulator of TNF-α production .

Mode of Action

C1P is generated through the direct phosphorylation of ceramide by ceramide kinase . It has opposite effects to ceramide, acting as a mitogenic and prosurvival agent . C1P mediates its effects through the stimulation of cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation . It can act as an intracellular second messenger to promote cell survival, or as an extracellular receptor agonist to stimulate cell migration .

Biochemical Pathways

C1P is involved in several biochemical pathways. It plays a role in the regulation of cell proliferation and apoptosis . It is also a potent pro-inflammatory agent . The phosphorylation of ceramide to produce C1P disrupts the hydrophobic lipid-membrane contacts, enhancing lipid transport .

Pharmacokinetics

It is known that c1p is a short-chain analog of the naturally occurring ceramide-1-phosphate, which suggests it may have similar adme properties .

Result of Action

The action of C1P results in several cellular effects. It induces DNA synthesis and cell division . It also stimulates inflammatory responses and facilitates phagocytosis . Furthermore, C1P has been shown to decrease apoptosis in photoreceptors, promoting their survival and differentiation .

Action Environment

The action of C1P can be influenced by environmental factors. For instance, it has been suggested that C1P might be involved in tissue regeneration, indicating that the tissue environment could influence its action . .

Preparation Methods

Synthetic Routes and Reaction Conditions

C8 Ceramide-1-phosphate is synthesized from ceramide through a phosphorylation reaction catalyzed by ceramide kinase. The synthetic process involves the use of ceramide and adenosine triphosphate (ATP) as substrates, with ceramide kinase facilitating the transfer of a phosphate group to the ceramide molecule . The reaction conditions typically require the presence of calcium ions (Ca²⁺) and a suitable buffer system to maintain the optimal pH for enzyme activity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The ceramide is first synthesized through the condensation of sphingosine and a fatty acid, followed by phosphorylation using ceramide kinase. The product is then purified through various chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

C8 Ceramide-1-phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized ceramide-1-phosphate derivatives, reduced ceramide-1-phosphate derivatives, and various substituted ceramide-1-phosphate compounds. These products retain the core structure of ceramide-1-phosphate while exhibiting modified chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C8 Ceramide-1-phosphate is unique due to its specific chain length, which influences its solubility and biological activity. It is more water-soluble than long-chain ceramides, making it suitable for various experimental and therapeutic applications .

Properties

IUPAC Name

[3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNYUXSRXINIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164933
Record name N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-95-9
Record name N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does C8 Ceramide-1-Phosphate impact cervical cancer cells?

A: Recent research indicates that this compound may have anti-cancer properties, specifically in the context of cervical cancer. In vitro studies have shown that this compound can inhibit both the proliferation and migration of cervical cancer cells. [] This inhibitory effect appears to be mediated through the MAPK/JNK1 signaling pathway. []

Q2: What is the relationship between this compound and C2 Ceramide?

A: Interestingly, this compound and C2 Ceramide appear to have antagonistic effects on DNA synthesis. While this compound stimulates DNA synthesis, C2 Ceramide can block this stimulation. [] Further investigation revealed that C2 Ceramide promotes the conversion of this compound back to C8 Ceramide, potentially explaining its inhibitory effect on this compound-induced DNA synthesis. []

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